TCO-PNB Ester

Description

BenchChem offers high-quality TCO-PNB Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PNB Ester including the price, delivery time, and more detailed information at info@benchchem.com.

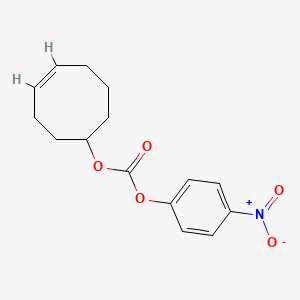

Structure

3D Structure

Properties

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMADPCDJNXAH-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCO-PNB Ester in Bioorthogonal Chemistry: A Technical Guide for Advanced Bioconjugation and Controlled Release

In the dynamic landscape of bioconjugation and drug delivery, precision, efficiency, and control are paramount. The emergence of bioorthogonal chemistry has provided researchers with an expanding toolkit to assemble complex biomolecular architectures in living systems without interfering with native biochemical processes. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. This technical guide delves into the applications of a unique and versatile reagent, the TCO-PNB Ester, a heterobifunctional linker that not only facilitates rapid and specific bioconjugation via its TCO moiety but also offers a controlled-release mechanism through its p-nitrobenzyl (PNB) ester functionality.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advanced capabilities of TCO-PNB Ester in their work. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic advantages of this reagent in applications ranging from targeted drug delivery to sophisticated probe development.

The Chemistry of TCO-PNB Ester: A Dual-Functionality Approach

TCO-PNB Ester is a molecule ingeniously designed with two distinct reactive groups, enabling a two-stage approach to bioconjugation and payload release.[1][2]

-

The trans-Cyclooctene (TCO) Group: This highly strained alkene is the cornerstone of its bioorthogonal reactivity. It undergoes an exceptionally fast and selective iEDDA reaction with a tetrazine partner, forming a stable covalent bond without the need for a catalyst.[3] This reaction is characterized by its remarkable kinetics and specificity, proceeding efficiently in complex biological media.[3]

-

The p-Nitrobenzyl (PNB) Ester Group: This moiety serves as an amine-reactive handle for initial conjugation and a cleavable linker for subsequent payload release. The PNB ester reacts with primary amines, such as those on the side chains of lysine residues in proteins, to form a stable carbamate linkage.[1] Crucially, this linkage can be selectively cleaved under specific reductive or acidic conditions, or through photolysis, allowing for the controlled liberation of a conjugated molecule.[4][5]

The strategic combination of these two functionalities within a single reagent provides a powerful platform for advanced bioconjugation strategies.

Mechanism of Action: A Two-Step Process

The application of TCO-PNB Ester typically follows a two-step workflow, as illustrated below. This process allows for the pre-attachment of the TCO group to a molecule of interest, followed by a bioorthogonal reaction with a tetrazine-modified component.

Key Applications and Experimental Considerations

The unique properties of TCO-PNB Ester make it a valuable tool in a variety of research and development areas.

Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)

A primary application of TCO-PNB Ester is in the development of ADCs and other targeted drug delivery systems.[2][6] In this context, the PNB ester can be used to attach a therapeutic agent to a targeting moiety (e.g., an antibody) that has been pre-functionalized with a TCO group. The resulting conjugate can then be administered, and upon reaching the target site, the PNB ester can be cleaved to release the drug. This strategy offers the potential for highly localized drug delivery, minimizing off-target toxicity.

Probe Development and Bioconjugation

TCO-PNB Ester is also a powerful tool for the construction of sophisticated molecular probes for imaging and diagnostics. For example, a fluorescent dye or other reporter molecule can be conjugated to a biomolecule of interest using the PNB ester, and the resulting TCO-modified probe can then be used to label a target that has been tagged with a tetrazine.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the use of TCO-PNB Ester. Optimization may be required for specific applications.

Protocol for Antibody Conjugation with TCO-PNB Ester

This protocol outlines the steps for labeling an antibody with TCO-PNB Ester.

Materials:

-

Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

TCO-PNB Ester

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Prepare TCO-PNB Ester Stock Solution: Dissolve TCO-PNB Ester in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-PNB Ester stock solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted TCO-PNB Ester using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) using analytical techniques such as mass spectrometry or UV-Vis spectroscopy.

Controlled Release: Cleavage of the PNB Ester

The PNB ester can be cleaved under various conditions, offering flexibility in experimental design.

Reductive Cleavage:

-

Reagents: Sodium dithionite (Na2S2O4) or other reducing agents.

-

Conditions: Incubation with an excess of the reducing agent in a suitable buffer. The reaction progress can be monitored by HPLC.

Acidic Cleavage:

-

Reagents: Trifluoroacetic acid (TFA) or other strong acids.

-

Conditions: Treatment with a solution of TFA in an appropriate solvent. This method is typically used for non-biological applications due to the harsh conditions.[7]

Photolytic Cleavage:

-

Conditions: Exposure to UV light at a specific wavelength (typically around 365 nm).[5] The kinetics of cleavage can be influenced by the specific substituents on the nitrobenzyl group.[8]

Advantages of TCO-PNB Ester over TCO-NHS Ester

While TCO-NHS esters are also commonly used for amine modification, TCO-PNB Ester offers distinct advantages in certain applications.

| Feature | TCO-PNB Ester | TCO-NHS Ester |

| Cleavability | Cleavable under specific reductive, acidic, or photolytic conditions. | Forms a stable, non-cleavable amide bond.[] |

| Stability | Generally more stable to hydrolysis in aqueous solutions compared to NHS esters. | Susceptible to hydrolysis in aqueous environments, which can reduce conjugation efficiency.[10][11] |

| Applications | Ideal for controlled release applications, such as drug delivery and activatable probes. | Suited for applications where a stable, permanent linkage is desired. |

Troubleshooting and Best Practices

-

Hydrolysis of PNB/NHS Esters: Both PNB and NHS esters can hydrolyze in aqueous buffers. It is crucial to prepare stock solutions in anhydrous solvents and use them immediately.[10]

-

Stability of the TCO Group: The trans-conformation of the cyclooctene is essential for its high reactivity. Prolonged storage, especially in solution, can lead to isomerization to the less reactive cis-isomer.[1] It is recommended to store TCO-PNB Ester at -20°C and protected from light.

-

Optimizing Degree of Labeling (DOL): The ratio of TCO-PNB Ester to the biomolecule can be adjusted to control the DOL. However, excessive labeling can potentially impact the function of the biomolecule.[12]

Conclusion

TCO-PNB Ester stands out as a sophisticated tool in the field of bioorthogonal chemistry, offering a unique combination of rapid and specific conjugation with the potential for controlled release. Its dual functionality opens up new avenues for the design of intelligent drug delivery systems, advanced molecular probes, and complex biomolecular architectures. By understanding the underlying chemistry and carefully optimizing experimental conditions, researchers can unlock the full potential of this versatile reagent to advance their scientific goals.

References

-

Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

-

Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2023231889A1 - Antibody conjugate and use thereof.

-

Chu, T. T. (2016). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. Retrieved from [Link]

-

ACS Omega. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]

-

Chu, T. T. (2016). Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship.org. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 9(10), 1959–1962. [Link]

-

ResearchGate. (n.d.). Photo-cleavage of nitrobenzyl ester derived complexes to produce carboxylic acid moiety bearing complexes[1]. Retrieved from [Link]

-

National Institutes of Health. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Retrieved from [Link]

-

National Institutes of Health. (2023). A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells. Retrieved from [Link]

-

Woodman, R. H. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Reaction mechanism between cleavable TCO and tetrazines. (B) TCO.... Retrieved from [Link]

- Google Patents. (n.d.). WO2013055944A2 - Labile esters of agrochemicals for controlled release and reduction of off-site movement.

-

ResearchGate. (n.d.). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation | Request PDF. Retrieved from [Link]

-

García, I., et al. (2022). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. International Journal of Molecular Sciences, 23(15), 8693. [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

National Institutes of Health. (2014). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. Retrieved from [Link]

-

National Institutes of Health. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Retrieved from [Link]

Sources

- 1. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

TCO-PNB Ester stability and storage conditions

TCO-PNB Ester Stability and Storage: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-cyclooctene-p-nitrophenyl (TCO-PNB) ester is a pivotal amine-reactive reagent in bioorthogonal chemistry, enabling the efficient incorporation of the highly reactive TCO moiety onto biomolecules for subsequent tetrazine ligation. The inherent strain of the trans-cyclooctene ring and the reactivity of the p-nitrophenyl ester, while crucial for its function, also render the molecule susceptible to degradation. This guide provides a comprehensive technical overview of the stability of TCO-PNB esters, detailing the mechanisms of degradation and offering evidence-based protocols for optimal storage and handling to ensure experimental reproducibility and success.

Introduction: The Critical Role of TCO-PNB Esters in Bioconjugation

The inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest bioorthogonal reactions known, proceeding with exceptional kinetics and selectivity in complex biological environments without the need for a metal catalyst.[1][2] TCO-PNB ester serves as a key building block for introducing the TCO group onto proteins, antibodies, and other amine-containing molecules.[3][4][5] The p-nitrophenyl (PNB) ester provides a reactive handle for forming stable amide bonds with primary amines, such as the side chain of lysine residues.[1]

However, the high reactivity of TCO-PNB esters comes at the cost of limited stability. Both the strained TCO ring and the activated PNB ester are prone to degradation, which can significantly impact the efficiency of subsequent conjugation reactions. A thorough understanding of the factors influencing the stability of TCO-PNB esters is therefore essential for researchers in fields ranging from drug development to molecular imaging.

Chemical Stability and Degradation Pathways

The overall stability of a TCO-PNB ester is primarily dictated by two independent degradation pathways: the hydrolysis of the p-nitrophenyl ester and the isomerization of the trans-cyclooctene ring.

Hydrolysis of the p-Nitrophenyl Ester

The PNB ester is an activated ester, making it susceptible to hydrolysis, a reaction that competes with the desired amidation.[6] The rate of hydrolysis is highly dependent on the pH of the solution.

-

Buffer Choice: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, should be avoided as they can react with the PNB ester, leading to the inactivation of the reagent.[11] Non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate at a pH range of 7-9 are recommended for conjugation reactions.[11]

Caption: Competing reactions of TCO-PNB ester with primary amines and hydroxide.

Isomerization of the Trans-Cyclooctene Ring

The high reactivity of the TCO moiety stems from its strained trans configuration. This strain can be relieved through isomerization to the more stable but significantly less reactive cis-cyclooctene (CCO) isomer.[4]

-

Thermal Instability: Elevated temperatures can promote the isomerization of TCO to CCO.[12] This underscores the importance of low-temperature storage.

-

Other Degradation Routes: While isomerization is a primary concern, other degradation pathways for the TCO ring, potentially mediated by radical mechanisms, can also occur, especially during prolonged storage.[13][14]

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the reactivity of TCO-PNB esters, the following storage and handling procedures are strongly recommended.

Long-Term Storage of Solid Compound

For optimal long-term stability, TCO-PNB ester should be stored as a solid under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or colder (e.g., -80°C)[3][4][15] | Minimizes both ester hydrolysis and TCO isomerization. |

| Atmosphere | Dessicated and under inert gas (e.g., Argon, Nitrogen)[12] | Protects from moisture, which causes hydrolysis. |

| Light | Protected from light[3] | Prevents potential light-induced degradation. |

Under these conditions, the solid powder can be stable for up to 3 years at -20°C.[5][15]

Preparation and Storage of Stock Solutions

-

Solvent Choice: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][11]

-

Handling: To prevent moisture condensation, always allow the vial to warm to room temperature before opening.[11]

-

Storage: Stock solutions are significantly less stable than the solid compound. For short-term storage (up to 1 month), -20°C is acceptable.[5][15][16] For longer-term storage (up to 6 months), aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5][15]

Caption: Recommended workflow for the storage and handling of TCO-PNB ester.

Experimental Protocol: Quality Control via HPLC

Regularly assessing the purity of TCO-PNB ester, especially for long-term studies, is crucial. A simple reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to monitor for the presence of hydrolysis products.

Objective: To quantify the percentage of intact TCO-PNB ester and its primary hydrolysis product, TCO-carboxylic acid.

Materials:

-

TCO-PNB ester sample

-

Anhydrous DMSO

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of TCO-PNB ester in anhydrous DMSO to a concentration of approximately 1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm (or similar)

-

Flow Rate: 1 mL/min

-

Detection: 274 nm (for the p-nitrophenyl group)

-

Gradient:

-

0-2 min: 5% B

-

2-22 min: 5% to 95% B

-

22-25 min: 95% B

-

25-27 min: 95% to 5% B

-

27-30 min: 5% B

-

-

-

Analysis: Inject 10 µL of the sample. The intact TCO-PNB ester will be more hydrophobic and thus have a longer retention time than the TCO-carboxylic acid hydrolysis product. Integrate the peak areas to determine the relative purity.

Conclusion and Best Practices

The chemical stability of TCO-PNB ester is a critical parameter that directly influences the success of bioconjugation experiments. By understanding the primary degradation pathways—ester hydrolysis and TCO isomerization—researchers can take proactive steps to minimize reagent decomposition. The cornerstone of maintaining the integrity of TCO-PNB ester is stringent adherence to proper storage and handling protocols, particularly with respect to temperature and moisture exclusion. For applications requiring the highest degree of reproducibility, routine quality control by HPLC is recommended. By implementing these best practices, scientists can harness the full potential of this powerful bioorthogonal reagent.

References

-

AxisPharm. (n.d.). TCO-PNB Ester, CAS 1438415-89-4. Retrieved from [Link]

- Adhikari, K., et al. (2024). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. EJNMMI Radiopharmacy and Chemistry, 9(47).

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. Retrieved from [Link]

- LaRowe, D. E., & Amend, J. P. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Cell Reports Physical Science.

-

ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... Retrieved from [Link]

- Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation.

-

ResearchGate. (n.d.). ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with.... Retrieved from [Link]

- Powers, I. G., & Acevedo-Morantes, C. Y. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. The Journal of Physical Chemistry A.

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Retrieved from [Link]

- Rossin, R., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for tumor pretargeting with in vivo Diels-Alder chemistry. Journal of Nuclear Medicine, 54(11), 1989-1995.

-

Carleton College. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

-

Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

-

PubMed. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Retrieved from [Link]

-

YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

-

Journal of the American Chemical Society. (1999). Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]

- 3. TCO-PNB Ester, CAS 1438415-89-4 | AxisPharm [axispharm.com]

- 4. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. escholarship.org [escholarship.org]

- 7. web.viu.ca [web.viu.ca]

- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to TCO-PNB Ester: A Bifunctional Linker for Advanced Bioconjugation

Introduction: The Critical Role of Bifunctional Linkers in Modern Drug Development

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a linchpin of success. It is the silent architect that dictates the stability, reactivity, and ultimate efficacy of the final conjugate. TCO-PNB Ester has emerged as a sophisticated tool in this domain, offering a unique combination of bioorthogonal reactivity and amine-directed conjugation. This guide provides an in-depth technical overview of the core features of TCO-PNB Ester, offering insights into its mechanism of action, practical applications, and the scientific rationale behind its use for researchers, scientists, and drug development professionals.

TCO-PNB Ester is a heterobifunctional linker, meaning it possesses two distinct reactive moieties.[1] This dual functionality allows for a sequential and controlled approach to bioconjugation. One end features a trans-cyclooctene (TCO) group, a key player in the realm of bioorthogonal "click chemistry."[2] The other end is a p-nitrophenyl (PNB) ester, an amine-reactive group that enables the covalent attachment to biomolecules such as antibodies.[3]

Core Features and Chemical Properties

The strategic design of TCO-PNB Ester provides a powerful platform for bioconjugation.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₇NO₅ | [4] |

| Molecular Weight | 291.30 g/mol | [4] |

| CAS Number | 1438415-89-4 | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | [5] |

| Storage | Recommended storage at -20°C in a desiccated environment. | [5] |

The Two Pillars of Reactivity: A Mechanistic Deep Dive

The utility of TCO-PNB Ester lies in the distinct and controllable reactivity of its two functional ends.

The Bioorthogonal Handle: trans-Cyclooctene (TCO) and the Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The TCO moiety is the cornerstone of the bioorthogonal reactivity of this linker.[2] It participates in an exceptionally fast and selective reaction with tetrazine-containing molecules, known as the Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.[2] This reaction is a cornerstone of modern click chemistry for several compelling reasons:

-

Exceptional Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation even at low concentrations of reactants.[1]

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[1]

-

High Selectivity: TCO and tetrazine groups are highly specific for each other and do not cross-react with other functional groups present in biological systems, ensuring precise and predictable conjugation.[1]

The underlying principle of this rapid reactivity is the inherent ring strain of the trans-cyclooctene double bond. This strain is released upon the [4+2] cycloaddition with the electron-poor tetrazine, providing a significant thermodynamic driving force for the reaction.

Figure 1: The TCO-tetrazine IEDDA reaction pathway.

The Amine-Reactive Anchor: p-Nitrophenyl (PNB) Ester

The PNB ester is an activated ester that readily reacts with primary amines, such as the side chain of lysine residues found abundantly on the surface of antibodies and other proteins.[3] This reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the TCO moiety to the biomolecule.

The p-nitrophenolate is a good leaving group, which facilitates the nucleophilic attack by the amine. An important consideration in bioconjugation is the stability of the linker in aqueous buffers. PNB esters have been shown to exhibit greater hydrolytic stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly in aqueous environments.[6] This increased stability can lead to higher conjugation efficiencies and better reproducibility, as less of the linker is lost to hydrolysis before it can react with the target amine.

Figure 2: Amine modification using TCO-PNB Ester.

Experimental Protocol: A Step-by-Step Guide to Antibody Conjugation

The following protocol is a general guideline for the conjugation of TCO-PNB Ester to an antibody. It is essential to optimize the reaction conditions, such as the molar ratio of linker to antibody, for each specific application.

Materials and Reagents:

-

Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines (e.g., Tris).

-

TCO-PNB Ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns for purification.

Protocol:

-

Antibody Preparation:

-

If the antibody solution contains substances with primary amines (e.g., Tris buffer, sodium azide), exchange the buffer to an amine-free buffer such as PBS.

-

Adjust the antibody concentration to a suitable level (typically 1-5 mg/mL).

-

-

TCO-PNB Ester Stock Solution Preparation:

-

Immediately before use, dissolve the TCO-PNB Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the TCO-PNB Ester stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the linker.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light due to the light sensitivity of the TCO group.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted TCO-PNB Ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the TCO-Modified Antibody:

-

Remove the excess, unreacted TCO-PNB Ester and the p-nitrophenol byproduct by passing the reaction mixture through a desalting column.

-

Collect the fractions containing the purified TCO-modified antibody.

-

-

Characterization of the Conjugate:

-

Determine the concentration of the purified TCO-modified antibody using a protein concentration assay (e.g., BCA assay or measuring absorbance at 280 nm).

-

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-functionalized fluorescent dye and measuring the absorbance.[7]

-

Field-Proven Insights and Troubleshooting

-

Optimizing the Molar Ratio: The optimal molar ratio of TCO-PNB Ester to the biomolecule is crucial. A low ratio may result in insufficient labeling, while a high ratio can lead to excessive modification, potentially compromising the biological activity of the protein.[8] It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.

-

Hydrolysis of the PNB Ester: While more stable than NHS esters, the PNB ester can still undergo hydrolysis in aqueous buffers.[6] To minimize this, prepare the stock solution of TCO-PNB Ester in anhydrous solvent immediately before use and add it to the reaction mixture promptly.

-

Isomerization of TCO: The trans isomer of cyclooctene is the reactive species in the IEDDA reaction. Over time, it can isomerize to the less reactive cis isomer.[3] To mitigate this, it is advisable to store the TCO-PNB Ester and the TCO-modified biomolecule at low temperatures and protected from light.

-

Steric Hindrance: The bulky nature of the TCO group can sometimes lead to steric hindrance, which may affect the subsequent reaction with a tetrazine-modified molecule, especially if the tetrazine itself is bulky. The use of linkers with PEG spacers can help to alleviate steric hindrance by providing more distance between the biomolecule and the reactive TCO group.

Applications in Drug Development and Research

The unique properties of TCO-PNB Ester make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): TCO-PNB Ester can be used to attach a TCO handle to an antibody. The resulting TCO-modified antibody can then be reacted with a tetrazine-functionalized cytotoxic drug to generate a potent and targeted ADC.

-

Pre-targeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic payload is administered, which then reacts specifically with the pre-targeted antibody. This strategy can improve the target-to-background ratio in imaging and reduce off-target toxicity in therapy.

-

Surface Immobilization: Biomolecules modified with TCO-PNB Ester can be immobilized onto tetrazine-functionalized surfaces for applications in diagnostics and biosensors.

-

Assembly of Complex Biomolecular Structures: The high efficiency and orthogonality of the TCO-tetrazine reaction allow for the precise assembly of multi-component protein complexes and other sophisticated biomolecular architectures.

Conclusion

TCO-PNB Ester stands out as a highly effective bifunctional linker for advanced bioconjugation strategies. Its combination of a bioorthogonal TCO group for rapid and selective click chemistry and a stable amine-reactive PNB ester for efficient protein modification provides researchers and drug developers with a powerful tool for creating well-defined and functional bioconjugates. By understanding the underlying chemical principles and optimizing the reaction conditions, the full potential of this versatile linker can be harnessed to advance the development of next-generation therapeutics and diagnostics.

References

- Bidesi N, et al. Synthesis and radiolabeling of a polar [125 I]I-1,2,4,5-tetrazine. J Labelled Comp Radiopharm. 2023 Jan;66(1):22-30.

- Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. Molecules. 2021; 26(24):7685.

- Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation. Org. Biomol. Chem., 2017,15, 6047-6051.

- Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. 2015.

- Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative. Mol. Pharmaceutics. 2020; 17(5): 1599–1610.

-

Fürth lab. This protocol outlines antibody conjugation by NHS-esters. Available at: [Link]

- Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes.

- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. J. Org. Chem. 1988, 53, 15, 3607–3613.

-

Figure S3. Absorption spectra of TCO modified anti-A33 monoclonal... - ResearchGate. Available at: [Link]

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

- Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship.org. 2015.

- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. J Biol Chem. 2021; 296: 100486.

- A Comparative Analysis of the Kinetic Parameters of o-, m-, and p-Toluic Acid, 4-Nitrophenyl Esters in Alkaline Hydrolysis. Benchchem.

- pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. 2020.

Sources

- 1. escholarship.org [escholarship.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. escholarship.org [escholarship.org]

- 8. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to TCO-PNB Ester for Primary Amine Labeling on Antibodies

Abstract

The conjugation of antibodies with functional molecules is a cornerstone of modern therapeutic and diagnostic development, underpinning technologies from antibody-drug conjugates (ADCs) to advanced molecular imaging agents. A key challenge lies in achieving this conjugation with precision, stability, and efficiency. This guide provides an in-depth technical overview of TCO-PNB ester, an amine-reactive compound for installing the trans-cyclooctene (TCO) moiety onto antibodies. This modification prepares the antibody for subsequent, highly efficient, and bioorthogonal ligation with tetrazine-functionalized molecules. We will explore the underlying chemistry, provide a field-proven experimental protocol, discuss critical parameters for success, and offer troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Power of Bioorthogonal Chemistry in Antibody Conjugation

Antibody labeling traditionally targets accessible functional groups on the protein's surface, most commonly the primary amines of lysine residues.[1][2] While effective, this approach must be carefully controlled to avoid modifying the antigen-binding sites, which could compromise the antibody's efficacy.[1]

The advent of bioorthogonal chemistry has revolutionized this field. These reactions, which occur rapidly and selectively in biological environments without interfering with native biochemical processes, offer unparalleled control. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine is a premier example of such a reaction, prized for its exceptionally fast kinetics and biocompatibility.[1][3][4] This two-step "pre-targeting" strategy involves first administering a TCO-modified antibody, allowing it to accumulate at the target site, and then introducing a tetrazine-labeled payload (e.g., a drug, imaging agent) that rapidly "clicks" to the antibody in vivo.[5]

The TCO-PNB ester is a critical reagent that enables this process by providing a robust method for attaching the TCO functional group to the antibody.[6][7][8]

The Reagent: Understanding TCO-PNB Ester

TCO-PNB ester is a heterobifunctional linker. It features two key components:

-

Trans-cyclooctene (TCO): The strained dienophile that participates in the rapid, catalyst-free iEDDA reaction with a tetrazine.[8]

-

p-Nitrophenyl (PNB) Ester: An amine-reactive group. The p-nitrophenyl group is an excellent leaving group, making the ester highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on an antibody.[9]

This reaction forms a highly stable amide bond, covalently linking the TCO group to the antibody. The reaction is analogous to the well-established chemistry of N-hydroxysuccinimide (NHS) esters, which are also widely used for amine labeling.[10]

Chemical Reaction Mechanism

The diagram below illustrates the reaction between an antibody's primary amine and the TCO-PNB ester, resulting in a TCO-labeled antibody and the release of p-nitrophenol.

Caption: Workflow for TCO labeling of antibodies.

Step-by-Step Methodology

-

Antibody Preparation (Buffer Exchange):

-

Rationale: The success of the labeling reaction is highly dependent on the purity of the antibody and the absence of competing primary amines. Additives like BSA, glycine, or Tris must be removed. [11] * Action: Exchange the antibody into the Reaction Buffer (pH 8.3-8.5) using a desalting column or dialysis. Ensure the final antibody concentration is at least 0.5-1.0 mg/mL. [11]

-

-

TCO-PNB Ester Preparation:

-

Rationale: TCO-PNB ester is susceptible to hydrolysis in aqueous environments. [10]A stock solution should be prepared fresh in an anhydrous organic solvent immediately before use.

-

Action: Prepare a 10 mM stock solution of TCO-PNB ester in anhydrous DMSO. For example, dissolve 1 mg of TCO-PNB ester (MW ~315 g/mol ) in ~317 µL of DMSO.

-

-

Conjugation Reaction:

-

Rationale: The molar ratio of TCO-PNB ester to antibody is the primary determinant of the final Degree of Labeling (DOL). A higher ratio leads to a higher DOL, but excessive labeling can compromise antibody function or increase aggregation. [12] * Action: Add a calculated molar excess of the TCO-PNB ester stock solution to the antibody solution while gently vortexing. A starting point for optimization is often a 10- to 20-fold molar excess. [13] * Calculation Example:

-

Antibody: 1 mg of IgG (MW ~150,000 g/mol ) = 6.67 nmol

-

Target 10x molar excess: 66.7 nmol of TCO-PNB ester

-

Volume to add from 10 mM stock: 66.7 nmol / 10,000 nmol/mL = 0.00667 mL = 6.67 µL

-

-

-

Incubation:

-

Rationale: The reaction proceeds efficiently at room temperature. The optimal pH of 8.3-8.5 balances the reactivity of the primary amines (which are more nucleophilic when deprotonated) against the hydrolysis rate of the PNB ester. [10][14] * Action: Incubate the reaction mixture for 1 to 4 hours at room temperature, or overnight at 4°C, with gentle rotation. [15]

-

-

Purification:

-

Rationale: Removal of unreacted TCO-PNB ester and the p-nitrophenol byproduct is critical. [16]Failure to do so will interfere with downstream applications and accurate characterization.

-

Action: Purify the TCO-labeled antibody using a desalting spin column equilibrated with a storage buffer of choice (e.g., PBS, pH 7.4).

-

Characterization and Quality Control

Verifying the extent of labeling is a crucial self-validation step. The Degree of Labeling (DOL) is defined as the average number of TCO molecules conjugated per antibody.

-

Method: The most accurate method for determining DOL is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass of the intact antibody or its reduced light and heavy chains before and after conjugation, the mass shift corresponding to the attached TCO groups can be precisely measured. [12]* Expected Outcome: The DOL is highly dependent on the initial molar ratio of reactants. It is crucial to perform pilot experiments to determine the optimal ratio that yields the desired DOL without negatively impacting the antibody's function. [17] Table 1: Example Relationship between Molar Ratio and DOL

| Molar Ratio (TCO:Ab) | Typical Resulting DOL | Potential Impact on Antibody |

| 5:1 | 1 - 2 | Minimal; generally safe for preserving function. |

| 10:1 | 2 - 4 | Moderate; often a good balance for many applications. |

| 20:1 | 4 - 8 | High; increased risk of affecting antigen binding or solubility. [12] |

| 40:1 | > 8 | Very High; significant risk of aggregation and loss of function. [12] |

Note: These are illustrative values. The actual DOL will vary based on the specific antibody, buffer conditions, and reaction time.

Critical Parameters and Troubleshooting

Table 2: Troubleshooting Common Issues in TCO Labeling

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling (Low DOL) | 1. Competing primary amines in the buffer (e.g., Tris, glycine, azide). 2. Hydrolyzed TCO-PNB ester reagent. 3. Suboptimal pH of the reaction buffer. [14] 4. Low antibody concentration or purity. [11] | 1. Perform thorough buffer exchange into an amine-free buffer like PBS or bicarbonate. [18] 2. Prepare the TCO-PNB ester stock solution fresh in anhydrous DMSO immediately before use. 3. Verify the reaction buffer pH is between 8.3 and 8.5. 4. Concentrate the antibody to >0.5 mg/mL and ensure >95% purity. |

| High Background / Non-specific Binding in Assay | 1. Incomplete removal of unreacted TCO-PNB ester. 2. Antibody aggregation due to excessive labeling (high DOL). [12] | 1. Ensure efficient purification using a properly sized desalting column. 2. Reduce the molar ratio of TCO-PNB ester to antibody in the reaction. Consider including a hydrophilic PEG spacer in the TCO linker to improve solubility. [13] |

| Loss of Antibody Function / Affinity | 1. Labeling of lysine residues within the antigen-binding site (paratopes). [1] 2. High DOL causing conformational changes or aggregation. [12][17] | 1. Decrease the TCO-PNB ester to antibody molar ratio to achieve a lower DOL. 2. If the problem persists, consider alternative site-specific conjugation strategies that do not target lysines. |

Conclusion

The use of TCO-PNB ester provides a reliable and efficient method for equipping antibodies with the TCO handle, priming them for powerful bioorthogonal applications. By understanding the underlying chemistry, adhering to a validated protocol, and carefully controlling critical parameters such as buffer composition, reactant ratios, and purification, researchers can confidently produce high-quality TCO-labeled antibody conjugates. This enables the development of next-generation diagnostics and therapeutics, from pre-targeted in vivo imaging to innovative antibody-drug conjugates, ultimately advancing the frontiers of biomedical science.

References

-

TCO-PNB Ester, CAS 1438415-89-4 . AxisPharm. [Link]

-

Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting . eScholarship.org, University of California. [Link]

-

Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines . Pharmaceuticals (Basel). [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA . Journal of Biological Chemistry. [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive . Interchim. [Link]

-

Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting . UC Irvine, Electronic Theses and Dissertations. [Link]

-

Effect of trans-Cyclooctene modification on antibody distribution and modular method of antibody labeling . Journal of Nuclear Medicine. [Link]

-

Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative . Bioconjugate Chemistry. [Link]

-

Antibody Conjugation Troubleshooting . Bio-Techne. [Link]

-

( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... . ResearchGate. [Link]

-

Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers . Molecular Pharmaceutics. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules . Interchim. [Link]

-

Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery . Bioconjugate Chemistry. [Link]

-

Application Note – Protein Labeling with NHS Esters . Glen Report 33.13. [Link]

-

Video of concept . click-it-imaging.eu. [Link]

-

Observed kinetic data for the hydrolysis of p-nitrophenyl ester 7 (R =... . ResearchGate. [Link]

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off . Journal of the American Chemical Society. [Link]

-

A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity . International Journal of Molecular Sciences. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. escholarship.org [escholarship.org]

- 3. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video of concept | click-it-imaging.eu [click-it-imaging.eu]

- 6. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TCO-PNB Ester, CAS 1438415-89-4 | AxisPharm [axispharm.com]

- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Antibody Conjugation Troubleshooting [bio-techne.com]

- 12. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. lumiprobe.com [lumiprobe.com]

- 15. interchim.fr [interchim.fr]

- 16. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of trans-Cyclooctene modification on antibody distribution and modular method of antibody labeling | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. glenresearch.com [glenresearch.com]

Methodological & Application

Advanced Protocol: TCO-PNB Ester Conjugation to Proteins

Application Note & Technical Guide

Abstract

This guide details the protocol for conjugating Trans-Cyclooctene (TCO) to proteins using p-Nitrophenyl (PNB/PNP) ester chemistry. Unlike the more common N-hydroxysuccinimide (NHS) esters, PNB esters offer distinct advantages in hydrolytic stability and process monitoring. This protocol leverages the release of the chromogenic leaving group, p-nitrophenol, to provide a self-validating mechanism for reaction progress. The resulting TCO-labeled proteins are primed for ultrafast, bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reactions with Tetrazine-functionalized payloads.

Part 1: Scientific Foundation & Mechanism

The Chemistry of TCO-PNB Conjugation

The TCO-PNB ester reagent targets primary amines (

-

Reagent: TCO-PNB Ester (Trans-cyclooctene p-nitrophenyl ester).

-

Mechanism: Nucleophilic Acyl Substitution.

-

Leaving Group: p-Nitrophenol (Yellow color in alkaline pH).

Why PNB over NHS?

-

Hydrolytic Stability: PNB esters are generally more stable in aqueous buffers than NHS esters, allowing for more controlled reaction kinetics and less "wasted" reagent due to spontaneous hydrolysis.

-

In-Process Monitoring: The cleavage of the PNB group releases p-nitrophenol, which absorbs strongly at 405 nm (yellow). This allows the researcher to visually or spectrophotometrically confirm that the conjugation is proceeding.

Reaction Pathway Diagram

Figure 1: Reaction scheme showing the nucleophilic attack of the protein amine on the TCO-PNB ester, resulting in the stable TCO-conjugate and the release of the chromogenic p-nitrophenol byproduct.[1][2][3][4][5]

Part 2: Materials & Pre-Conjugation Considerations[6]

Critical Reagents

| Reagent | Specification | Purpose |

| TCO-PNB Ester | >95% Purity | Amine-reactive TCO donor.[6] |

| Anhydrous DMSO | Water <50 ppm | Solvent for TCO-PNB stock. |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 - 8.5 | Provides alkaline environment to deprotonate amines. |

| Desalting Column | Zeba™ Spin or PD-10 (40kDa MWCO recommended) | Removes free TCO and p-nitrophenol. |

| Tetrazine-Fluorophore | e.g., Tetrazine-5-FAM | QC Reagent for TCO quantification. |

Buffer Compatibility Check

CRITICAL: The reaction relies on unprotonated amines. Avoid buffers containing primary amines (Tris, Glycine, Ammonium salts), as they will act as scavenger nucleophiles and neutralize the TCO-PNB reagent.

-

Incompatible: Tris-HCl, Glycine, BSA-containing buffers.

-

Compatible: PBS, HEPES, Sodium Bicarbonate, Borate.

Part 3: Step-by-Step Experimental Protocol

Workflow Overview

Figure 2: Operational workflow for TCO-PNB conjugation. Note the colorimetric monitoring step unique to PNB chemistry.

Detailed Procedure

Step 1: Protein Preparation[7]

-

Adjust protein concentration to 1–5 mg/mL . Lower concentrations reduce labeling efficiency due to hydrolysis competition.

-

Exchange buffer into 0.1 M Sodium Bicarbonate (pH 8.3–8.5) using a desalting column or dialysis cassette.

-

Note: A pH of 8.3 is optimal.[8] Below pH 8.0, lysine

-amines are heavily protonated (

-

Step 2: TCO-PNB Stock Preparation

-

Calculate the required amount of TCO-PNB ester. A 10 to 20-fold molar excess over the protein is standard.

-

Dissolve TCO-PNB ester in anhydrous DMSO or DMF to a concentration of 10–50 mM .

-

Expert Tip: Prepare this immediately before use. Do not store diluted ester.

-

Step 3: Conjugation Reaction

-

Add the TCO-PNB/DMSO solution dropwise to the protein solution while gently vortexing.

-

Constraint: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.

-

-

Incubate at Room Temperature (20–25°C) for 60–120 minutes with continuous gentle agitation (e.g., rotator).

-

Visual Check: As the reaction proceeds, the solution should turn slightly yellow due to the release of p-nitrophenol.

-

Self-Validation: No yellow color = No reaction (Check pH or Reagent activity).

-

Step 4: Quenching & Purification[7]

-

(Optional) Quench excess reagent by adding 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

-

Purify immediately using a Zeba™ Spin Desalting Column or PD-10 column equilibrated with your storage buffer (e.g., PBS pH 7.4).

-

Why: This removes the free TCO-PNB, the hydrolyzed acid, and the yellow p-nitrophenol byproduct.

-

-

The eluate contains the purified TCO-Protein Conjugate .

Part 4: Quality Control & Quantification (DOL)

Measuring the Degree of Labeling (DOL) is critical.[9] Unlike fluorophores, TCO has no distinct absorbance handle that is easily separable from protein absorbance. We use a Tetrazine Titration Assay .

Tetrazine Titration Protocol

Principle: React the TCO-Protein with a known excess of Tetrazine-dye (e.g., Methyltetrazine-FAM). The TCO-Tetrazine reaction is quantitative.

-

Measure Protein Concentration: Use BCA or Bradford assay on the purified conjugate.

-

Titration Reaction:

-

Aliquot 10

L of TCO-Protein. -

Add a saturated excess (e.g., 5 equivalents) of Tetrazine-FAM.

-

Incubate 30 mins (TCO-Tetrazine kinetics are fast,

).

-

-

Readout:

-

Method A (Absorbance Loss): Tetrazines have a specific absorbance at ~520 nm that decreases or shifts upon reaction.

-

Method B (Gel Shift - Recommended): Run SDS-PAGE. The Tetrazine-FAM will make the TCO-protein fluorescent. Unreacted Tetrazine-FAM runs at the dye front.

-

Method C (MS): Intact Mass Spectrometry is the gold standard. Look for mass shifts of +TCO moiety (+ mass of linker).

-

Calculation (Absorbance Method)

If using a TCO-specific absorbance (rare) or indirect titration:

For the PNB-release method (Real-time estimation):

Measure

-

for p-nitrophenol

-

This gives the total esters reacted (including hydrolysis). It is an upper limit estimate of conjugation.

Part 5: Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| No Yellow Color | pH too low (< 8.0) | Adjust buffer to 0.1M NaHCO3, pH 8.3-8.5. |

| Precipitation | Protein instability in DMSO | Reduce DMSO < 5%; Add TCO-PNB more slowly. |

| Low Labeling Efficiency | Hydrolysis of Ester | Use fresh anhydrous DMSO; Ensure reagents are dry. |

| Protein Inactive | Over-labeling of active site | Reduce molar excess (try 5x or 10x); Label at pH 7.5 (N-term specificity). |

Storage:

-

Store TCO-Protein conjugates at -80°C.

-

TCO is stable in aqueous buffer but can slowly isomerize to unreactive cis-cyclooctene (CCO) in the presence of copper or thiols over long periods. Avoid reducing agents (DTT/BME) during storage if possible.

References

-

Bidesi, N. S. R., et al. (2023). "Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine."[2] Journal of Labelled Compounds and Radiopharmaceuticals, 66(1), 22-30.[2] Link

-

Devaraj, N. K., et al. (2009). "Fast and Sensitive Pre-Targeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition."[7] Angewandte Chemie International Edition, 48(38), 7013–7016. Link

-

BroadPharm. "Tetrazine-TCO Ligation Protocol." BroadPharm Technical Guides. Link

-

Lumiprobe. "NHS Ester Labeling of Biomolecules." Lumiprobe Protocols. Link

-

Interchim. "TCO (Trans-CycloOctyne) reagents for Click Chemistry." Interchim Technical Sheet. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. furthlab.xyz [furthlab.xyz]

- 5. TCO-PNB ester - Creative Biolabs [creative-biolabs.com]

- 6. TCO-PNB Ester, CAS 1438415-89-4 | AxisPharm [axispharm.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

TCO-PNB Ester Linker for In Vivo Bioconjugation: A Detailed Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for utilizing the TCO-PNB ester linker in in vivo bioconjugation. We will delve into the underlying chemical principles, practical applications, and step-by-step methodologies to empower researchers in leveraging this powerful tool for targeted therapies and molecular imaging.

Introduction: The Power of Bioorthogonal Chemistry in Vivo

The ability to perform chemical reactions within a living organism without interfering with native biological processes, a concept known as bioorthogonal chemistry, has revolutionized drug development and biological research. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[1] This reaction proceeds efficiently in aqueous environments without the need for toxic catalysts, making it ideal for in vivo applications.[2]

The TCO-PNB ester linker is a bifunctional molecule designed to harness the power of this bioorthogonal reaction. It features two key components:

-

trans-Cyclooctene (TCO): The "bioorthogonal handle" that selectively reacts with a tetrazine-modified molecule.

-

p-Nitrophenyl (PNB) Ester: An amine-reactive group that allows for the covalent attachment of the linker to biomolecules containing primary amines, such as antibodies and proteins.[3]

This dual functionality enables a two-step "pre-targeting" approach. First, a biomolecule of interest (e.g., an antibody) is modified with the TCO-PNB ester. After administration and localization to the target site, a second, smaller molecule carrying the tetrazine moiety (e.g., a drug, imaging agent) is introduced. The subsequent rapid and specific "click" reaction between the TCO and tetrazine ensures precise delivery of the payload to the desired location, minimizing off-target effects.[4][5]

The Chemistry: Mechanism of Action

The bioconjugation process using a TCO-PNB ester linker involves two primary chemical transformations:

Step 1: Amine Acylation

The PNB ester of the linker readily reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) under mild basic conditions (pH 7-9) to form a stable amide bond.[6] This step covalently attaches the TCO group to the biomolecule.

Step 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The TCO-modified biomolecule is then introduced to a tetrazine-functionalized molecule. The IEDDA reaction is a [4+2] cycloaddition where the electron-poor tetrazine (diene) reacts with the strained, electron-rich trans-cyclooctene (dienophile).[2] This reaction is exceptionally fast and irreversible, leading to the formation of a stable dihydropyridazine conjugate and the release of nitrogen gas as the only byproduct.[2]

Figure 1: General workflow for TCO-PNB ester mediated bioconjugation.

Applications in Research and Drug Development

The versatility of the TCO-PNB ester linker has led to its adoption in a wide range of applications:

-

Targeted Drug Delivery: Antibody-drug conjugates (ADCs) can be developed where a potent cytotoxic drug is attached to a tumor-targeting antibody via the TCO-tetrazine ligation. This strategy enhances the therapeutic index by concentrating the drug at the tumor site.[4][7]

-

Molecular Imaging: TCO-modified antibodies or other targeting vectors can be used for pre-targeted imaging. After the antibody has accumulated at the target, a tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radiotracer) is administered, allowing for high-contrast imaging with minimal background signal.[8][9]

-

Protein and Antibody Conjugation: This linker provides a reliable method for labeling proteins and antibodies without significantly affecting their biological function.[9] This is crucial for developing diagnostic assays and therapeutic biologics.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the modification of an antibody with a TCO-PNB ester linker and subsequent conjugation with a tetrazine-functionalized molecule.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Notes |

| TCO-PNB Ester | BroadPharm, MedChemExpress, AxisPharm | Store at -20°C, protected from moisture.[3][10] |

| Antibody of Interest | Various | Ensure the antibody is in an amine-free buffer. |

| Tetrazine-functionalized payload | Various | Depends on the specific application. |

| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | For dissolving the TCO-PNB ester. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Reaction buffer. |

| Sodium Bicarbonate (NaHCO₃) Buffer, 1M, pH 8.3 | Various | For adjusting the reaction pH. |

| Spin Desalting Columns (e.g., Zeba™) | Thermo Fisher Scientific | For buffer exchange and purification. |

| Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0) | Various | To stop the NHS ester reaction. |

Protocol 1: Antibody Modification with TCO-PNB Ester

This protocol outlines the steps to conjugate the TCO-PNB ester to an antibody.

Figure 2: Workflow for antibody modification with TCO-PNB ester.

Step-by-Step Procedure:

-

Antibody Preparation:

-

TCO-PNB Ester Solution Preparation:

-

Reaction Setup:

-

To your antibody solution, add 1/20th volume of 1M NaHCO₃ (pH 8.3) to raise the pH, which favors the acylation reaction.[2]

-

Add a 10-20 fold molar excess of the TCO-PNB ester solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.

-

-

Incubation:

-

Quenching:

-

Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[1] Incubate for 5-10 minutes at room temperature. This will react with any remaining TCO-PNB ester.

-

-

Purification:

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody. This can be achieved by reacting the TCO-antibody with a molar excess of a tetrazine-fluorophore conjugate and measuring the absorbance.[6]

-

Protocol 2: Bioconjugation of TCO-Antibody with a Tetrazine-Payload

This protocol describes the "click" reaction between the TCO-modified antibody and a tetrazine-functionalized payload.

Step-by-Step Procedure:

-

Reaction Setup:

-

To the purified TCO-modified antibody solution in PBS, add the tetrazine-payload. A slight molar excess (1.1 to 2.0 equivalents) of the tetrazine-payload is recommended to ensure complete reaction with the TCO groups.[12]

-

-

Incubation:

-

Purification (if necessary):

-

If the tetrazine-payload is small and needs to be removed, the final conjugate can be purified using a spin desalting column or size-exclusion chromatography.

-

-

Storage:

-

Store the final antibody-payload conjugate at 4°C. For long-term storage, follow the antibody manufacturer's recommendations.

-

Critical Parameters and Troubleshooting

| Parameter | Recommendation | Rationale & Troubleshooting |

| pH of Amine Acylation | pH 7-9 | Hydrolysis of the PNB ester is a competing reaction that increases with pH.[6] Low pH will protonate the amines, reducing their nucleophilicity. Optimal pH is a balance between these two factors. If labeling is inefficient, try optimizing the pH within this range. |

| Molar Excess of TCO-PNB Ester | 10-20 fold | A higher excess can lead to a higher degree of labeling but may also increase the risk of antibody aggregation or loss of function due to modification of critical lysine residues. Start with a lower excess and increase if necessary. |

| TCO Stability | Use freshly prepared solutions and store TCO-PNB ester at -20°C, protected from moisture. | TCO can isomerize to the less reactive cis-cyclooctene (CCO).[3] Long-term storage of TCO compounds is not recommended.[3] Some newer TCO derivatives exhibit improved stability.[13][14] |

| Steric Hindrance | Consider using a TCO-PNB ester with a PEG spacer. | The bulky nature of the TCO group can sometimes be sterically hindered by the antibody surface, reducing its reactivity with tetrazine.[15] A PEG spacer can extend the TCO group away from the antibody, improving accessibility.[1][16] |

| TCO Inactivation | The hydrophobic TCO moiety may interact with hydrophobic domains of the antibody, rendering it inaccessible for reaction.[15] Using linkers with increased hydrophilicity can mitigate this. |

Conclusion

The TCO-PNB ester linker provides a robust and efficient method for in vivo bioconjugation, enabling the development of next-generation targeted therapeutics and diagnostics. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can successfully implement this powerful tool in their workflows. This guide serves as a starting point, and further optimization may be required for specific applications and biomolecules.

References

-

AxisPharm. TCO PEG, TCO Linker - Click Chemistry Tools. [Link]

-

Tagworks Pharmaceuticals. Our Technology. [Link]

-

Creative Biolabs. TCO-PNB ester (CAT#: ADC-L-711). [Link]

-

Seltzer, M. J., et al. (2017). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. Bioconjugate Chemistry, 28(5), 1448–1457. [Link]

-

ResearchGate. (A) Reaction mechanism between cleavable TCO and tetrazines. (B) TCO.... [Link]

-

Versteegen, R. M., et al. (2019). Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. Chemistry – A European Journal, 25(39), 9205-9210. [Link]

-

Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. [Link]

-

Liu, B., et al. (2020). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv. [Link]

-

ResearchGate. Bioorthogonal decaging reactions. A) Reported TCO carbamate linker for.... [Link]

-

ResearchGate. (a) Pretargeting components: TCO-antibody conjugate and 111.... [Link]

-

eScholarship.org. Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. [Link]

-

AxisPharm. TCO-PNB Ester, CAS 1438415-89-4. [Link]

-

Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science, 5(10), 3770-3776. [Link]

-

Wei, B., & Bi, J. (2024). CODEX Antibody Conjugation Protocol. protocols.io. [Link]

-

ResearchGate. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. [Link]

-

Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science, 5(10), 3770-3776. [Link]

-

Versteegen, R. M., et al. (2020). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. ChemRxiv. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. broadpharm.com [broadpharm.com]

- 3. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 4. Our Technology - Tagworks Pharmaceuticals [tagworkspharma.com]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. precisepeg.com [precisepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. protocols.io [protocols.io]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

TCO-PNB Ester reaction conditions for optimal labeling

Application Note: Optimization of TCO-PNB Ester Labeling Conditions

Executive Summary & Strategic Positioning

The reaction between Trans-Cyclooctene (TCO) and Tetrazines (Inverse Electron Demand Diels-Alder, IEDDA) is the gold standard for bioorthogonal labeling due to its exceptional kinetics (

-

Hydrolytic Stability: PNB esters are significantly more stable in aqueous environments than NHS esters, allowing for longer reaction windows and easier handling/storage.

-

Colorimetric Feedback: The leaving group, p-nitrophenolate, is yellow (

nm), allowing real-time monitoring of the reaction progress—a feature absent in NHS chemistry. -

Selectivity Profile: PNB esters are less reactive, requiring higher pH or stronger nucleophiles, which can be leveraged to target specific amines or reduce side reactions in complex organic syntheses.

Critical Advisory: Unlike TCO-PEG-NHS esters, standard TCO-PNB esters are highly hydrophobic and often lack solubility-enhancing PEG spacers. Consequently, TCO-PNB is optimal for small molecule synthesis and peptide modification in organic solvents. Direct labeling of proteins in aqueous buffer is challenging and prone to hydrophobic burial of the TCO moiety, leading to poor downstream reactivity (Rahim et al., 2015). This protocol details the optimal conditions for organic synthesis and provides a "Rescue Protocol" for aqueous protein labeling when NHS is not an option.

Mechanism of Action

The conjugation relies on the nucleophilic attack of a primary amine (lysine

Key Chemical Constraints:

-

Leaving Group: p-Nitrophenol (

). -

pH Requirement: To drive the reaction and ensure the amine is unprotonated (nucleophilic), the pH must be

. -

Solvent Requirement: TCO-PNB is insoluble in water. Organic co-solvents (DMSO, DMF) are mandatory.

Figure 1: Reaction mechanism showing the release of the chromogenic p-nitrophenolate leaving group.

Critical Parameter Optimization

To ensure reproducibility, the following parameters must be controlled.

Solvent Selection (The Solubility Trap)

Standard TCO-PNB esters (MW ~291 Da) are lipophilic.

-

Organic Phase (Preferred): Anhydrous DMF or DMSO.[1]

-

Aqueous Phase: Requires a minimum of 10-20% organic co-solvent.

-

Risk: Low organic content leads to reagent precipitation.

-

Mitigation: Dissolve TCO-PNB in DMSO at high concentration (e.g., 50-100 mM) before adding to the reaction.

-

pH and Buffering

The reaction rate of PNB esters is slower than NHS.

-

Optimal pH: 8.5 – 9.0.

-

Buffer Choice: 0.1 M Sodium Carbonate/Bicarbonate.[2]

-

Avoid: Tris or Glycine buffers (primary amines will compete with the target). Phosphate buffers (PBS) at pH 7.4 are generally too acidic for efficient PNB reaction within a reasonable timeframe.

Stoichiometry

-

Small Molecules: 1.1 – 1.5 equivalents of TCO-PNB.

-

Proteins: 10 – 20 equivalents. (Higher excess required to overcome slower kinetics and hydrolysis).

Detailed Protocols

Protocol A: Small Molecule/Peptide Labeling (Organic Phase)

Primary Application: Synthesis of TCO-modified drugs, peptides, or linkers.

Reagents:

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Steps:

-

Dissolution: Dissolve the amine-containing substrate in anhydrous DMF/DMSO.

-

Base Addition: Add 2.0 – 3.0 equivalents of DIPEA to ensure the amine is deprotonated.

-

TCO Addition: Add 1.2 equivalents of TCO-PNB ester (dissolved in DMF).

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Visual Check: The solution should turn yellow as p-nitrophenol is released.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the mass shift (+ TCO moiety) and the appearance of the p-nitrophenol peak.

-

Purification: Precipitate with cold ether or purify via preparative HPLC.

Protocol B: Protein Labeling (Aqueous Phase)

Secondary Application: Use only if NHS is unsuitable. Note: TCO burial is a risk.

Reagents:

-

Buffer: 0.1 M Sodium Carbonate, pH 9.0.

-

Solvent: High-grade anhydrous DMSO.

-

Purification: Zeba Spin Columns or Dialysis cassettes.

Steps:

-

Buffer Exchange: Exchange protein into Carbonate Buffer pH 9.0. Ensure concentration is > 2 mg/mL.[9]

-

Reagent Prep: Prepare a fresh 50 mM stock of TCO-PNB in anhydrous DMSO.

-

Reaction: Slowly add TCO-PNB stock to the protein solution while vortexing gently.

-

Target: 20-fold molar excess of TCO.

-

Constraint: Keep final DMSO concentration < 20% (or protein tolerance limit).

-

-

Incubation: Incubate for 4–16 hours at 4°C or RT. (Significantly longer than NHS due to PNB stability).

-

Observation: Solution will turn yellow.

-

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

-

Purification: Immediately desalt to remove free TCO and the yellow p-nitrophenol byproduct.

Quality Control & Validation

Unlike NHS chemistry, PNB chemistry provides a built-in spectrophotometric assay.

Table 1: QC Methods

| Method | Analyte | Procedure | Success Criteria |

| A405 Colorimetry | p-Nitrophenolate | Measure Absorbance at 405 nm of the reaction mix (pre-purification). | High A405 indicates successful ester hydrolysis (reaction occurred). |

| Tetrazine Titration | Active TCO | React purified protein with known conc. of Tetrazine-dye (e.g., Cy5-Tetrazine). Measure fluorescence decrease or shift. | Confirms TCO is not just attached, but accessible for click chemistry. |

| HABA Assay | Free Amines | Measure reduction in free amines (TNBS or HABA) post-labeling. | Reduction in free amines correlates with Degree of Labeling (DOL). |

Decision Matrix: Troubleshooting